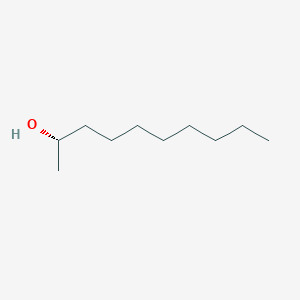
2,3,6-Trichlorobenzoic acid dimethylamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichlorobenzoic acid dimethylamine salt is a chemical compound with the molecular formula C₉H₁₀Cl₃NO₂ and a molecular weight of 270.54 g/mol . It is derived from 2,3,6-trichlorobenzoic acid and dimethylamine. This compound is known for its applications in various fields, including agriculture and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichlorobenzoic acid dimethylamine salt typically involves the reaction of 2,3,6-trichlorobenzoic acid with dimethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The reaction can be represented as follows:
2,3,6-Trichlorobenzoic acid+Dimethylamine→2,3,6-Trichlorobenzoic acid dimethylamine salt
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
2,3,6-Trichlorobenzoic acid dimethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve aqueous or alcoholic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids or amines.
Reduction Reactions: Products include less chlorinated benzoic acids.
Oxidation Reactions: Products include more oxidized benzoic acids or chlorinated derivatives.
科学研究应用
2,3,6-Trichlorobenzoic acid dimethylamine salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, including its potential as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 2,3,6-Trichlorobenzoic acid dimethylamine salt involves its interaction with specific molecular targets. In the case of its use as a herbicide, it disrupts the normal growth processes of plants by interfering with key metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,3,6-Trichlorobenzoic acid: The parent compound, which lacks the dimethylamine group.
2,4,6-Trichlorobenzoic acid: A similar compound with chlorine atoms at different positions.
2,3,5-Trichlorobenzoic acid: Another isomer with chlorine atoms at different positions.
Uniqueness
2,3,6-Trichlorobenzoic acid dimethylamine salt is unique due to the presence of the dimethylamine group, which imparts different chemical and biological properties compared to its parent compound and other isomers. This uniqueness makes it valuable for specific applications in agriculture and scientific research.
属性
CAS 编号 |
3426-62-8 |
|---|---|
分子式 |
C9H10Cl3NO2 |
分子量 |
270.5 g/mol |
IUPAC 名称 |
N-methylmethanamine;2,3,6-trichlorobenzoic acid |
InChI |
InChI=1S/C7H3Cl3O2.C2H7N/c8-3-1-2-4(9)6(10)5(3)7(11)12;1-3-2/h1-2H,(H,11,12);3H,1-2H3 |
InChI 键 |
QSFRJEUITMJQCX-UHFFFAOYSA-N |
SMILES |
C[NH2+]C.C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl |
规范 SMILES |
CNC.C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Cl |
Key on ui other cas no. |
3426-62-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















